![molecular formula C10H12FNO B291893 N-(2-fluorophenyl)-2-methylpropanamide](/img/structure/B291893.png)
N-(2-fluorophenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-2-methylpropanamide is a chemical compound that belongs to the class of amides. It is commonly known as FPhPA and is used in scientific research for various purposes. This compound has gained attention due to its unique properties and potential applications in the field of medicine and biochemistry.
Wirkmechanismus
The mechanism of action of N-(2-fluorophenyl)-2-methylpropanamide is not fully understood. However, it is believed to act as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-methylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. This compound has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-fluorophenyl)-2-methylpropanamide in lab experiments include its unique properties and potential applications in the field of medicine and biochemistry. However, the limitations of this compound include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the use of N-(2-fluorophenyl)-2-methylpropanamide in scientific research. These include the development of new compounds based on this compound, the study of its potential applications in the treatment of various diseases, and the development of new synthesis methods for this compound.
Conclusion:
In conclusion, N-(2-fluorophenyl)-2-methylpropanamide is a chemical compound that has gained attention due to its unique properties and potential applications in the field of medicine and biochemistry. It has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The use of this compound in scientific research has several advantages, including its unique properties and potential applications. However, the limitations of this compound include its high cost and limited availability.
Synthesemethoden
The synthesis of N-(2-fluorophenyl)-2-methylpropanamide involves the reaction of 2-fluoroacetophenone with isobutyryl chloride in the presence of anhydrous aluminum chloride. This reaction takes place under reflux conditions, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-2-methylpropanamide has been extensively used in scientific research for various purposes. It is commonly used as a building block in the synthesis of various compounds, including pharmaceuticals. This compound has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Molekularformel |
C10H12FNO |
---|---|
Molekulargewicht |
181.21 g/mol |
IUPAC-Name |
N-(2-fluorophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H12FNO/c1-7(2)10(13)12-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13) |
InChI-Schlüssel |
DMVWYUKDPIAKIG-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC=C1F |
Kanonische SMILES |
CC(C)C(=O)NC1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.